molecular formula C16H12ClN3O B1634185 2-(4-Chlorophenyl)quinoline-4-carbohydrazide CAS No. 884837-13-2

2-(4-Chlorophenyl)quinoline-4-carbohydrazide

Cat. No. B1634185
CAS RN: 884837-13-2
M. Wt: 297.74 g/mol
InChI Key: OPYVMDQJLITFPM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C16H12ClN3O. It has a molecular weight of 297.74 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2-(4-Chlorophenyl)quinoline-4-carbohydrazide is 1S/C16H12ClN3O/c17-11-7-5-10 (6-8-11)15-9-13 (16 (21)20-18)12-3-1-2-4-14 (12)19-15/h1-9H,18H2, (H,20,21) .


Physical And Chemical Properties Analysis

2-(4-Chlorophenyl)quinoline-4-carbohydrazide is a powder at room temperature . It has a melting point of 185-186 degrees Celsius .

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Research demonstrates the synthesis of novel pyrrolylthieno[2,3-b]-quinoline derivatives, including 2-(4-Chlorophenyl)quinoline-4-carbohydrazide, which were evaluated for their antibacterial and antifungal properties. Some compounds exhibited significant activity against a range of microorganisms, highlighting their potential as antimicrobial agents (Geies, Bakhite, & El-Kashef, 1998).
  • Another study focused on quinoline derivatives containing an azole nucleus, derived from quinoline-2-carbohydrazide, demonstrating their good to moderate antimicrobial activity against various microorganisms, suggesting their applicability in developing new antimicrobial compounds (Özyanik, Demirci, Bektaş, & Demirbas, 2012).

Synthetic Chemistry and Biological Evaluation

  • Quinoline thiosemicarbazide derivatives, synthesized from quinoline-2-carbohydrazide, were investigated for their potential biological activity. This research led to the creation of compounds with promising antimicrobial properties, contributing to the development of new therapeutic agents (Keshk, El-Desoky, Hammouda, Abdel-Rahman, & Hegazi, 2008).
  • Novel quinoline derivatives carrying a 1,2,4-triazole moiety synthesized from 4-hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide showed very good antimicrobial activity in preliminary screenings, indicating their potential as antimicrobial agents (Eswaran, Adhikari, & Shetty, 2009).

Photovoltaic Applications

  • Investigations into the photovoltaic properties of quinoline derivatives have revealed their potential in organic–inorganic photodiode fabrication. This research opens up new avenues for the use of quinoline derivatives in the development of photodiodes and solar cell technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(4-chlorophenyl)quinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-11-7-5-10(6-8-11)15-9-13(16(21)20-18)12-3-1-2-4-14(12)19-15/h1-9H,18H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYVMDQJLITFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)quinoline-4-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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